2-(Benzyloxy)-5-bromo-1-chloro-3-methylbenzene
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Overview
Description
2-(Benzyloxy)-5-bromo-1-chloro-3-methylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, chlorine, and methyl groups attached to a benzene ring, along with a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromo-1-chloro-3-methylbenzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-bromo-1-chloro-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.
Scientific Research Applications
2-(Benzyloxy)-5-bromo-1-chloro-3-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-bromo-1-chloro-3-methylbenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved can vary based on the structure and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Benzyloxy)-5-bromo-1-chloro-3-methylbenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and potential applications. The presence of both bromine and chlorine atoms, along with a benzyloxy group, provides a versatile platform for further functionalization and derivatization.
Properties
Molecular Formula |
C14H12BrClO |
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Molecular Weight |
311.60 g/mol |
IUPAC Name |
5-bromo-1-chloro-3-methyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrClO/c1-10-7-12(15)8-13(16)14(10)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
UDOKHMZMASZNGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=C2)Cl)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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